molecular formula C7H7N3O5S B14212150 N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide CAS No. 833427-47-7

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide

Cat. No.: B14212150
CAS No.: 833427-47-7
M. Wt: 245.22 g/mol
InChI Key: HLZCHXBOLSUBLF-UHFFFAOYSA-N
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Description

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is a complex organic compound characterized by the presence of nitroso, nitro, and sulfonamide functional groups. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by nitrosation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrosation step involves the reaction of the nitrated product with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its role in drug development and as a model compound for studying the effects of nitroso and nitro groups on biological systems.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and other cellular effects. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-nitro-N-nitrosobenzene-1-sulfonamide is unique due to the presence of both nitro and nitroso groups, which confer distinct reactivity and biological effects. This combination of functional groups makes it a valuable compound for studying the interplay between different reactive species in chemical and biological systems .

Properties

CAS No.

833427-47-7

Molecular Formula

C7H7N3O5S

Molecular Weight

245.22 g/mol

IUPAC Name

N-methyl-3-nitro-N-nitrosobenzenesulfonamide

InChI

InChI=1S/C7H7N3O5S/c1-9(8-11)16(14,15)7-4-2-3-6(5-7)10(12)13/h2-5H,1H3

InChI Key

HLZCHXBOLSUBLF-UHFFFAOYSA-N

Canonical SMILES

CN(N=O)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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